Manganese oxyquinolate

Description

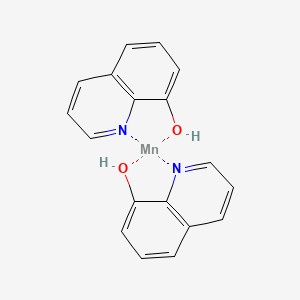

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14495-13-7 |

|---|---|

Molecular Formula |

C18H14MnN2O2 |

Molecular Weight |

345.3 g/mol |

IUPAC Name |

manganese;quinolin-8-ol |

InChI |

InChI=1S/2C9H7NO.Mn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H; |

InChI Key |

AMTZBMRZYODPHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Mn] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Manganese (II) Bis(8-hydroxyquinolinate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of manganese (II) bis(8-hydroxyquinolinate), a coordination complex of interest in materials science and with emerging potential in medicinal chemistry.

Introduction

Manganese (II) bis(8-hydroxyquinolinate), often abbreviated as Mn(q)₂, is a metal-organic complex formed between a central manganese (II) ion and two 8-hydroxyquinoline ligands. The 8-hydroxyquinoline moiety is a well-known chelating agent that forms stable complexes with a variety of metal ions. These complexes have garnered significant interest due to their applications in organic light-emitting diodes (OLEDs), catalysis, and their potential as therapeutic agents. The biological activity of 8-hydroxyquinoline and its derivatives, including their antimicrobial, antifungal, and anticancer properties, has prompted investigations into their metal complexes as a strategy to enhance or modulate these effects.[1] This guide details the synthesis and characterization of Mn(q)₂ and explores its relevance in the context of drug development.

Synthesis of Manganese (II) Bis(8-hydroxyquinolinate)

The synthesis of manganese (II) bis(8-hydroxyquinolinate) is typically achieved through a precipitation reaction in a liquid phase, where a soluble manganese (II) salt is reacted with 8-hydroxyquinoline in a suitable solvent. Both conventional solution-based methods and sonochemical approaches have been reported for the synthesis of this complex.[2]

Experimental Protocol: Co-Precipitation Method

This protocol is adapted from the synthesis of a closely related derivative, bis(2-methyl-8-hydroxyquinolinato)manganese, and can be applied for the synthesis of the title compound.[3]

Materials:

-

Manganese (II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)

-

8-Hydroxyquinoline (C₉H₇NO)

-

Methanol (CH₃OH)

-

Ammonia solution (e.g., liquid ammonia or concentrated ammonium hydroxide)

-

Deionized water

Procedure:

-

Preparation of Precursor Solutions:

-

Dissolve manganese (II) acetate tetrahydrate in methanol.

-

In a separate flask, dissolve 8-hydroxyquinoline in hot methanol. A molar ratio of 1:2 (manganese salt to 8-hydroxyquinoline) should be used.

-

-

Reaction:

-

Under vigorous stirring, add the manganese salt solution dropwise to the 8-hydroxyquinoline solution.

-

Adjust the pH of the resulting mixture to approximately 8.0 by the dropwise addition of an ammonia solution. This deprotonates the hydroxyl group of 8-hydroxyquinoline, facilitating coordination to the manganese (II) ion.

-

-

Precipitation and Isolation:

-

Upon pH adjustment, a precipitate of manganese (II) bis(8-hydroxyquinolinate) will form.

-

Continue stirring the mixture for a specified period to ensure complete precipitation.

-

Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

-

Purification:

-

Wash the collected solid with deionized water and methanol to remove any unreacted starting materials and soluble byproducts.

-

Dry the purified product under vacuum or in a desiccator.

-

A sonochemical route has also been reported to produce nanobelts of hydroxyquinoline manganese, suggesting that the application of ultrasound can influence the morphology of the final product.[2]

Synthesis Workflow

Characterization of Manganese (II) Bis(8-hydroxyquinolinate)

The synthesized complex should be thoroughly characterized to confirm its identity, purity, and structural properties. The following techniques are commonly employed.

Spectroscopic and Thermal Analysis

| Technique | Purpose | Expected Observations |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm coordination. | Disappearance or shift of the O-H stretching band of 8-hydroxyquinoline, and shifts in the C=N and C-O stretching vibrations, indicating coordination of both the nitrogen and oxygen atoms to the manganese ion. |

| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions. | Absorption bands in the UV region corresponding to π-π* transitions of the aromatic rings of the 8-hydroxyquinoline ligand. |

| Thermogravimetric Analysis (TGA) | To determine thermal stability and decomposition pattern. | The complex is expected to be thermally stable up to high temperatures. For a related derivative, decomposition of the organic ligand was observed in the range of 320-480°C.[3] |

| X-ray Diffraction (XRD) | To determine the crystalline structure and purity. | A diffraction pattern with sharp peaks indicates a crystalline solid. The peak positions can be used to identify the crystal phase. |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and particle size. | The morphology can vary depending on the synthesis method, with reports of nanobelts and nanorods.[2][4] |

Physicochemical Properties

Solubility

The solubility of manganese (II) bis(8-hydroxyquinolinate) is generally low in water due to its neutral charge and the presence of hydrophobic aromatic rings.[5] It is expected to have some solubility in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for dissolving metal complexes. The solubility of the manganese (II) acetate precursor in ethanol has been reported as 2.4 g per 100 ml.[6]

Relevance to Drug Development

While specific studies on the drug development of manganese (II) bis(8-hydroxyquinolinate) are limited, the known biological activities of 8-hydroxyquinoline and other manganese complexes provide a strong rationale for its investigation as a potential therapeutic agent.

Anticancer Potential

8-Hydroxyquinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[1] Metal complexes of 8-hydroxyquinoline are being explored as potential anticancer drugs due to their ability to modulate cellular processes.[7] A related complex, manganese (III) tris(8-hydroxyquinolinate), has shown potential as an effective anticancer drug, with studies on its interaction with DNA and bovine serum albumin, and its cytotoxicity against the MCF-7 breast cancer cell line.[8] The anticancer activity of such complexes is often attributed to their ability to modulate cellular metal and redox homeostasis.[3]

Postulated Mechanism of Action

The biological activity of metal-8-hydroxyquinolinate complexes is often linked to their ability to interact with biological macromolecules and disrupt cellular processes.

It is important to note that while the above diagram illustrates a plausible mechanism based on related compounds, specific signaling pathways modulated by manganese (II) bis(8-hydroxyquinolinate) have not been extensively elucidated in the scientific literature. Further research is required to determine the precise molecular targets and signaling cascades affected by this particular complex. Studies on manganese-induced neurotoxicity have implicated pathways such as PI3K/Akt and MAPK, but the relevance of these to the anticancer effects of Mn(q)₂ is yet to be established.[8]

Conclusion

Manganese (II) bis(8-hydroxyquinolinate) is a readily synthesizable coordination complex with interesting material properties and potential for biological applications. The straightforward co-precipitation method allows for its preparation in a laboratory setting. While its application in materials science is more established, the known anticancer activities of 8-hydroxyquinoline and its other metal complexes suggest that Mn(q)₂ is a promising candidate for further investigation in the field of drug development. Future studies should focus on optimizing the synthesis to control morphology and purity, thoroughly evaluating its solubility in pharmaceutically acceptable solvents, and elucidating its specific mechanisms of action and signaling pathways in relevant biological models.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Characterization of Paramagnetic Bis (8-Hydroxyquinoline) Manganese Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. pure.psu.edu [pure.psu.edu]

- 7. bohrium.com [bohrium.com]

- 8. Synthesis, molecular structure, theoretical calculation, DNA/protein interaction and cytotoxic activity of manganese(III) complex with 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Magnetic Properties of Bis(8-hydroxyquinoline) Manganese

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of bis(8-hydroxyquinoline) manganese, referred to as Mn(q)₂. This document details the synthesis, experimental characterization, and theoretical understanding of this paramagnetic coordination complex.

Introduction

Bis(8-hydroxyquinoline) manganese is a coordination complex that has garnered interest due to its potential applications in various fields, including materials science and as a precursor for manganese-based catalysts. Understanding its fundamental magnetic properties is crucial for its development and application. This guide summarizes the key magnetic characteristics, provides detailed experimental protocols for its synthesis and magnetic analysis, and presents the available quantitative data in a structured format.

Magnetic Properties

Bis(8-hydroxyquinoline) manganese is characterized as a paramagnetic material.[1][2][3] This behavior stems from the presence of unpaired electrons in the d-orbitals of the central manganese(II) ion. The magnetic properties of Mn(q)₂ have been investigated using techniques such as Alternating Gradient Magnetometer (AGM) and Superconducting Quantum Interference Device (SQUID) Vibrating Sample Magnetometry (VSM).[1][2][3]

Theoretical calculations, specifically first-principles Density Functional Theory (DFT), have been employed to understand the electronic structure and magnetic properties of the isolated Mn(q)₂ molecule. These calculations indicate a total magnetic moment of 5 µB, which is primarily localized on the Mn atom (4.94 µB).[1] This value is consistent with the expected spin-only magnetic moment for a high-spin d⁵ manganese(II) ion with five unpaired electrons.

The magnetic susceptibility of Mn(q)₂ follows the Curie-Weiss law, which is characteristic of paramagnetic materials. The reciprocal of the magnetic susceptibility shows a linear relationship with temperature.[1]

Quantitative Magnetic Data

The following table summarizes the key quantitative magnetic data reported for bis(8-hydroxyquinoline) manganese.

| Parameter | Value | Conditions | Reference |

| Magnetic Moment (calculated) | 5 µB | Isolated molecule (DFT) | [1] |

| Magnetization (powder) | 0.18 emu/g | 14,000 Oe, Room Temperature | [1] |

| Magnetization (nanorods) | 0.81 emu/g | 20,000 Oe, 300 K | [1] |

| Curie Constant (nanorods) | 4.17 emu·K/mol | - | [1] |

Experimental Protocols

Synthesis of Bis(8-hydroxyquinoline) Manganese (Solution-Phase)

While the literature prominently features the synthesis of Mn(q)₂ nanorods via Physical Vapor Deposition (PVD), a more common and accessible method for laboratory synthesis is through a solution-phase reaction. The following is a generalized protocol based on the synthesis of similar metal-quinolate complexes.

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) or Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)

-

8-Hydroxyquinoline (C₉H₇NO)

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Ammonia solution (or other base to adjust pH)

Procedure:

-

Dissolution of Reactants:

-

Dissolve a stoichiometric amount of the manganese(II) salt in a minimal amount of deionized water or ethanol.

-

In a separate beaker, dissolve a two-fold molar excess of 8-hydroxyquinoline in ethanol.

-

-

Reaction:

-

Slowly add the manganese(II) salt solution to the 8-hydroxyquinoline solution with constant stirring.

-

A precipitate of bis(8-hydroxyquinoline) manganese should begin to form.

-

Gently heat the mixture to approximately 60-70 °C for 1-2 hours to ensure the completion of the reaction.

-

Adjust the pH of the solution to be slightly basic (pH 8-9) by the dropwise addition of an ammonia solution to facilitate complete precipitation.

-

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with deionized water and then with small portions of cold ethanol to remove any unreacted starting materials.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 50-60 °C) to avoid decomposition.

-

Magnetic Susceptibility Measurement (SQUID Magnetometry)

The following is a generalized protocol for measuring the magnetic susceptibility of a powder sample of bis(8-hydroxyquinoline) manganese using a SQUID magnetometer.

Materials and Equipment:

-

Dried powder sample of bis(8-hydroxyquinoline) manganese

-

Gelatin capsule or other suitable sample holder

-

SQUID Magnetometer (e.g., Quantum Design MPMS)

-

Liquid helium

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount (typically 5-20 mg) of the dried Mn(q)₂ powder.

-

Carefully pack the powder into a gelatin capsule. Ensure the powder is packed tightly to prevent movement during measurement.

-

Mount the capsule into the sample holder of the SQUID magnetometer.

-

-

Measurement Setup:

-

Insert the sample holder into the SQUID magnetometer.

-

Evacuate and purge the sample space with helium gas to ensure an inert atmosphere.

-

Cool the system down to the lowest desired temperature (e.g., 2 K).

-

-

Data Collection:

-

Zero-Field-Cooled (ZFC) Measurement:

-

Cool the sample to the lowest temperature in the absence of an applied magnetic field.

-

Apply a small DC magnetic field (e.g., 100-1000 Oe).

-

Measure the magnetic moment as the temperature is increased from the lowest to the highest desired temperature (e.g., 2 K to 300 K).

-

-

Field-Cooled (FC) Measurement:

-

Apply the same DC magnetic field at the highest temperature.

-

Measure the magnetic moment as the sample is cooled from the highest to the lowest temperature in the presence of the applied field.

-

-

-

Data Analysis:

-

The magnetic susceptibility (χ) is calculated from the measured magnetic moment (m), the applied magnetic field (H), and the molar mass of the sample.

-

Plot the reciprocal of the magnetic susceptibility (1/χ) versus temperature (T).

-

Fit the linear portion of the 1/χ vs. T curve (typically at higher temperatures) to the Curie-Weiss law: 1/χ = (T - θ)/C, where C is the Curie constant and θ is the Weiss temperature.

-

Calculate the effective magnetic moment (µ_eff) from the Curie constant using the equation: µ_eff = √(8C) µB.

-

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of bis(8-hydroxyquinoline) manganese.

Caption: Solution-Phase Synthesis Workflow for Bis(8-hydroxyquinoline) Manganese.

Caption: SQUID Magnetometry Workflow for Bis(8-hydroxyquinoline) Manganese.

References

- 1. Preparation and Characterization of Paramagnetic Bis (8-Hydroxyquinoline) Manganese Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Characterization of Paramagnetic Bis (8-Hydroxyquinoline) Manganese Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and Characterization of Paramagnetic Bis (8-Hydroxyquinoline) Manganese Crystals [ouci.dntb.gov.ua]

An In-depth Technical Guide on the Electronic Structure of Bis(8-hydroxyquinoline)manganese(II) (Mnq2) Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of bis(8-hydroxyquinoline)manganese(II) (Mnq2) and related Mn(II) complexes. The document synthesizes findings from experimental and computational studies to elucidate the coordination environment, spectroscopic properties, and redox behavior of these compounds. Detailed experimental methodologies and quantitative data are presented to facilitate further research and application in fields such as materials science and drug development.

Introduction to Mnq2 Complexes

Manganese(II) complexes, particularly those involving quinoline-based ligands, have garnered significant interest due to their diverse applications in catalysis, optoelectronics, and as potential therapeutic agents.[1] The 8-hydroxyquinolinate (q) ligand is a versatile bidentate chelator, coordinating to the Mn(II) center through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group. The resulting Mnq2 complexes exhibit interesting electronic and photophysical properties stemming from the interplay between the d-orbitals of the manganese ion and the π-system of the quinoline ligands. Understanding the electronic structure of these complexes is paramount to tailoring their properties for specific applications.

Geometric and Coordination Environment

The coordination geometry around the Mn(II) center in quinoline-based complexes can vary, with both distorted octahedral and trigonal-bipyramidal shapes being observed.[2] In a dinuclear Mn(II) complex with a related quinoline derivative, one Mn(II) atom adopts a distorted octahedral geometry by coordinating to a water molecule, while the second Mn(II) atom exhibits a distorted trigonal-bipyramidal geometry.[2] The bulky nature of the quinoline rings can influence the coordination number, often preventing the formation of seven-coordinate species, which are otherwise common for Mn(II) complexes with N-donor ligands.[1]

For the specific case of a fully relaxed Mnq2 molecule, computational studies reveal a specific geometric arrangement of the ligands around the central manganese atom.[3]

Experimental Determination of Electronic Structure

A variety of experimental techniques are employed to probe the electronic structure of Mn(II) complexes. These methods provide insights into the oxidation state of the metal, the nature of metal-ligand bonding, and the energies of the frontier molecular orbitals.

X-ray absorption spectroscopy is a powerful element-specific technique for probing the local electronic and geometric structure of metal complexes.[4][5]

-

X-ray Absorption Near-Edge Structure (XANES): The pre-edge features in Mn K-edge XANES spectra arise from 1s to 3d transitions and provide information about the oxidation state and coordination geometry of the manganese center.[4][6] Time-dependent density functional theory (TDDFT) calculations have shown that these pre-edge features can also correspond to metal-to-ligand charge transfer (MLCT) transitions into the empty π* orbitals of the ligands.

-

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region of the spectrum provides information about the coordination number and bond distances of the atoms surrounding the central Mn ion.[7]

Experimental Protocol: X-ray Absorption Spectroscopy

-

Sample Preparation: Samples can be in the form of solids, solutions, or frozen solutions. For solid samples, the compound is typically ground into a fine powder and pressed into a sample holder. For solution studies, the complex is dissolved in a suitable solvent at a specific concentration.

-

Data Acquisition: XAS measurements are performed at a synchrotron radiation facility. The incident X-ray beam is monochromatized to scan a range of energies around the Mn K-edge (approximately 6.5 keV). The absorption is measured by monitoring the fluorescence yield using a detector or by measuring the transmission of X-rays through the sample.

-

Data Analysis: The pre-edge region is analyzed to determine the oxidation state by comparing the edge position with that of known standards. The EXAFS region is analyzed by Fourier transforming the data to obtain a radial distribution function, which provides information about the distances to neighboring atoms.

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals.[8][9] In Mn(II) quinoline complexes, the absorption bands are typically attributed to n→π* and π→π* transitions within the aromatic quinoline ligand.[2] For instance, a dinuclear Mn(II) complex with a quinoline derivative exhibits absorption maxima at 294 nm, 351 nm, and 405 nm in THF, which are assigned to these intraligand transitions.[2] Coordination of the ligand to the metal ion can cause a shift in the absorption bands to lower frequencies.[10]

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: A solution of the Mnq2 complex is prepared in a suitable UV-transparent solvent (e.g., THF, DMSO) at a known concentration (typically in the micromolar range).

-

Data Acquisition: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum. These values are characteristic of the electronic transitions within the molecule.

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a complex, providing information about the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[11][12] For some Mn(II) complexes, cyclic voltammetry reveals ligand-centered reductions and metal-centered oxidations.[13] The electrochemical behavior of a manganese(II) complex with thiophenyl-2-carboxylic acid and triethanolamine has been investigated, and an oxidation-reduction mechanism was proposed based on the voltammetric data.[14]

Experimental Protocol: Cyclic Voltammetry

-

Sample Preparation: A solution of the Mnq2 complex is prepared in a suitable solvent (e.g., acetonitrile, DMSO) containing a supporting electrolyte (e.g., 0.1 M TBAPF6). The concentration of the complex is typically in the millimolar range.

-

Data Acquisition: The measurement is performed in an electrochemical cell with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The potential is swept linearly from an initial to a final potential and then back again, while the current is measured.

-

Data Analysis: The resulting voltammogram is a plot of current versus potential. The potentials of the anodic and cathodic peaks are used to determine the redox potentials of the complex.

Photophysical Properties

Some Mn(II) quinoline complexes exhibit photoluminescence. A dinuclear Mn(II) complex with a quinoline derivative emits blue light with a maximum at 472 nm when excited.[2] The photoluminescence spectra of manganese(II) halide complexes with a phosphonic diamide ligand show a green emission corresponding to the ⁴T₁(⁴G) → ⁶A₁(⁶S) transition of the Mn(II) ion, superimposed with a band in the red region.[15]

Computational Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of transition metal complexes.[16][17] DFT calculations can provide insights into the geometry, orbital energies, and nature of bonding that are complementary to experimental data.[18][19][20] For MnO2 polymorphs, the SCAN functional within DFT has been shown to accurately predict formation energies and properties.[21] Calculations on Mn(VI) macrocyclic complexes have also been performed to predict their molecular and electronic structures.[22] For an isolated Mnq2 molecule, the total and partial density of states (DOS) have been calculated, with the partial DOS revealing the contribution of the Mn 3d orbitals.[3]

Computational Methodology: Density Functional Theory (DFT)

-

Model Building: The initial geometry of the Mnq2 complex is built using molecular modeling software.

-

Level of Theory Selection: An appropriate DFT functional (e.g., B3LYP, OPBE) and basis set (e.g., TZVP) are chosen. The choice of functional and basis set is crucial for obtaining accurate results.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation.

-

Property Calculation: Once the geometry is optimized, various electronic properties can be calculated, including molecular orbital energies, electron density distribution, and theoretical spectroscopic data (e.g., UV-Vis, XAS).

-

Analysis: The calculated properties are analyzed to understand the bonding, electronic transitions, and other features of the electronic structure.

Quantitative Data Summary

The following tables summarize key quantitative data reported for Mn(II) quinoline and related complexes.

Table 1: Spectroscopic Data for a Dinuclear Mn(II) Quinoline Complex [2]

| Property | Value |

| UV-Vis Absorption Maxima (in THF) | 294 nm, 351 nm, 405 nm |

| Emission Maximum (in THF) | 472 nm |

Table 2: Redox Potentials for a Series of [M(II)-Cl] Complexes [13]

| Metal (M) | Redox Potential (V vs. Fc+/Fc) |

| Co | 0.08 |

| Fe | 0.33 |

| Mn | 0.58 |

| Ni | 1.17 |

Visualizing Electronic Structure Concepts

The following diagrams illustrate key concepts related to the electronic structure and experimental analysis of Mnq2 complexes.

Caption: Conceptual Molecular Orbital Diagram for a Mnq2 Complex.

Caption: Integrated Experimental and Computational Workflow.

Conclusion

The electronic structure of Mnq2 complexes is a result of the intricate interactions between the Mn(II) d-orbitals and the π-system of the 8-hydroxyquinolinate ligands. A combination of advanced spectroscopic techniques and computational modeling is essential for a thorough understanding of these systems. The data and methodologies presented in this guide provide a foundation for researchers to further explore the potential of Mnq2 and related complexes in various scientific and technological domains. The continued investigation into the electronic properties of these materials will undoubtedly lead to the development of novel applications with enhanced performance.

References

- 1. Geometrical variations of two manganese(II) complexes with closely related quinoline-based tripodal ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and photophysical properties of a dinuclear MnII complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray absorption spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Electronic Structural Changes of Mn in the Oxygen-Evolving Complex of Photosystem II During the Catalytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Electrochemical Behavior and Voltammetric Determination of a Manganese(II) Complex at a Carbon Paste Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and photoluminescence of manganese(ii) naphtylphosphonic diamide complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. inis.iaea.org [inis.iaea.org]

- 17. Q-Chem 5.0 Userâs Manual : Density Functional Theory [manual.q-chem.com]

- 18. Computational study of the geometric and electronic structures of MN2 (M = Mo or U) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. electronicsandbooks.com [electronicsandbooks.com]

- 20. i.riken.jp [i.riken.jp]

- 21. web.mit.edu [web.mit.edu]

- 22. DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrochemical Behavior of Manganese Oxyquinolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of manganese oxyquinolate, with a focus on bis(8-hydroxyquinoline)manganese(II). The document details the synthesis, experimental protocols for electrochemical analysis, and a summary of the redox properties of this and related complexes.

Introduction

Manganese, a first-row transition metal, is of significant interest in various scientific fields due to its versatile redox chemistry, playing a crucial role in biological systems and catalytic processes. Manganese complexes with 8-hydroxyquinoline (oxyquinoline) and its derivatives are notable for their unique electronic and electrochemical properties. 8-Hydroxyquinoline acts as a bidentate ligand, coordinating with the manganese ion through the nitrogen of the pyridine ring and the oxygen of the phenolic group to form stable chelate complexes. This guide will delve into the synthesis and, most importantly, the electrochemical characteristics of these compounds, which are pivotal for their application in areas such as catalysis, sensors, and the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound complexes is typically achieved through the reaction of a manganese(II) salt with 8-hydroxyquinoline in a suitable solvent. The following protocol describes the synthesis of bis(8-hydroxyquinoline)manganese(II).

Experimental Protocol: Synthesis of Bis(8-hydroxyquinoline)manganese(II)

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

8-Hydroxyquinoline (C₉H₇NO)

-

Sodium hydroxide (NaOH)

-

Methanol (CH₃OH)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of 8-hydroxyquinoline in methanol.

-

Separately, prepare a solution of manganese(II) chloride tetrahydrate in deionized water.

-

Slowly add the 8-hydroxyquinoline solution to the manganese(II) chloride solution with constant stirring.

-

Adjust the pH of the resulting mixture to approximately 7-8 by the dropwise addition of a sodium hydroxide solution. This will facilitate the precipitation of the this compound complex.

-

Continue stirring the mixture for a designated period (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with deionized water and then with methanol to remove any unreacted starting materials and impurities.

-

Dry the final product, bis(8-hydroxyquinoline)manganese(II), under vacuum.

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of this compound complexes. It provides information on the oxidation and reduction potentials, the reversibility of the electron transfer processes, and the stability of the different oxidation states of the manganese center.

Experimental Protocol: Cyclic Voltammetry

Apparatus and Reagents:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

-

Supporting Electrolyte Solution (e.g., 0.1 M Tetrabutylammonium perchlorate - TBAP in a non-aqueous solvent like Dimethylformamide - DMF or Acetonitrile)

-

This compound complex

-

Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure:

-

Prepare a solution of the this compound complex of a known concentration (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Maintain an inert atmosphere over the solution during the experiment.

-

Set the parameters on the potentiostat, including the initial potential, final potential, vertex potentials, and scan rate (e.g., 100 mV/s).

-

Initiate the cyclic voltammogram scan and record the resulting current-potential curve.

-

Perform multiple cycles to check for stability and reproducibility.

-

After the measurement, clean the electrodes thoroughly.

Redox Properties of this compound Complexes

The electrochemical behavior of this compound is characterized by redox events centered on the manganese ion. The ligand environment, including substituents on the quinoline ring and the nature of the solvent, can significantly influence the redox potentials.

The study by Ganesan and Viswanathan (2004) on bis(8-hydroxyquinoline)manganese(II) revealed its redox properties through cyclic voltammetry[1]. The encapsulation of this complex within different zeolites was found to alter its redox potential, demonstrating the sensitivity of the electrochemical behavior to the microenvironment[1].

Below is a summary of representative electrochemical data for this compound and related complexes.

| Complex | Redox Couple | E½ (V vs. reference) | Solvent/Electrolyte | Reference |

| Bis(8-hydroxyquinoline)manganese(II) | Mn(III)/Mn(II) | Data not specified | Data not specified | [1] |

| Dinuclear Mn(II) with 8-hydroxyquinoline-terpyridine ligand | Mn(III)/Mn(II) (quasi-rev) | ~ +0.8 | DMF / ⁿBu₄NClO₄ | [2] |

| Ligand-based oxid. | ~ +1.2 | [2] |

Note: The exact redox potential for the neat bis(8-hydroxyquinoline)manganese(II) complex was not explicitly provided in the abstract of the cited paper, but its evaluation by cyclic voltammetry was confirmed.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and electrochemical analysis of this compound.

Caption: Synthesis workflow for bis(8-hydroxyquinoline)manganese(II).

Caption: Experimental workflow for cyclic voltammetry analysis.

Conclusion

This technical guide has provided a detailed overview of the electrochemical behavior of this compound, with a specific focus on bis(8-hydroxyquinoline)manganese(II). The provided experimental protocols for synthesis and cyclic voltammetry offer a practical foundation for researchers. The summarized electrochemical data, while highlighting the need for more extensive studies to build a comprehensive database, underscores the rich redox chemistry of these complexes. The amenability of their redox potentials to the surrounding environment suggests potential for fine-tuning their properties for specific applications in catalysis and materials science. Further research into the electrochemical properties of a wider range of substituted this compound complexes will undoubtedly open new avenues for their use in drug development and other advanced technologies.

References

solubility of manganese oxyquinolate in organic solvents

An In-depth Technical Guide to the Solubility of Manganese Oxyquinolate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, also known as manganese(II) 8-hydroxyquinolate or Mn(oxine)₂, in organic solvents. Due to a lack of readily available quantitative data in the scientific literature, this document focuses on the qualitative aspects of solubility, the critical factors influencing it, and detailed experimental protocols for its determination.

Introduction to this compound

This compound is a coordination complex in which a central manganese(II) ion is chelated by two 8-hydroxyquinolinate ligands. This compound has applications in various fields, including as a fungicide, in analytical chemistry for the quantitative determination of manganese, and potentially in materials science and catalysis. Its solubility in organic solvents is a critical parameter for its application in solution-based processes, such as formulation, reaction chemistry, and purification.

Factors Influencing the Solubility of this compound

The solubility of this compound in a given organic solvent is governed by several key factors:

-

Solvent Polarity: The principle of "like dissolves like" is paramount. 8-Hydroxyquinoline, the ligand, possesses both aromatic (nonpolar) and hydroxyl/pyridinyl (polar) functionalities, giving the manganese complex a degree of amphiphilicity. Its solubility will be highest in solvents with compatible polarity.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

pH and Acidity: The oxyquinolate ligand is the conjugate base of 8-hydroxyquinoline, a weak acid. In the presence of acidic protons, the ligand can be protonated, leading to the decomposition of the complex and an apparent increase in solubility. Therefore, the presence of acidic impurities in the organic solvent can significantly impact the stability and solubility of the complex. The precipitation of this compound is sensitive to acids.

-

Presence of Water: The dihydrate form of this compound, Mn(C₉H₆ON)₂·2H₂O, indicates that water molecules can be an integral part of the crystal structure. The presence of water in an organic solvent can influence solubility, potentially through hydrogen bonding interactions.

Quantitative Solubility Data

A thorough review of available scientific literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. This information gap highlights an area for future research. The table below is provided as a template for researchers to populate as they generate experimental data.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Chloroform | CHCl₃ | 4.1 | Data not available | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available | Data not available | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available | Data not available | Data not available |

| Acetone | C₃H₆O | 5.1 | Data not available | Data not available | Data not available |

| Ethanol | C₂H₅OH | 4.3 | Data not available | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available | Data not available | Data not available |

Experimental Protocol: Determination of this compound Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved complex.

4.1. Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Constant temperature bath or shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or Atomic Absorption Spectrometer (AAS)

-

Syringe filters (solvent-compatible, e.g., PTFE)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a constant temperature bath or shaker.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

-

Dilute the collected sample to a known volume with the same organic solvent to bring the concentration within the analytical range of the chosen measurement technique.

-

-

Concentration Measurement:

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

-

Atomic Absorption Spectroscopy (AAS):

-

Prepare a series of manganese standard solutions in the appropriate matrix.

-

Generate a calibration curve by measuring the absorbance of the standards.

-

Measure the absorbance of the diluted sample and determine the manganese concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility of this compound

Caption: Key factors that influence the solubility of this compound.

In-Depth Technical Guide to the Thermal Stability of Manganese Oxyquinolate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of manganese oxyquinolate complexes, with a primary focus on manganese(II) bis(8-quinolinolate) and its hydrated forms. The information presented herein is curated for professionals in research, scientific, and drug development fields who require a detailed understanding of the thermal properties of these compounds for applications ranging from materials science to pharmacology.

Introduction to this compound Complexes

This compound complexes, particularly those involving the 8-hydroxyquinoline (oxyquinoline or oxine) ligand, are a class of metal-organic compounds with diverse applications. 8-Hydroxyquinoline is a versatile bidentate chelating agent that forms stable complexes with a wide range of metal ions, including manganese. The resulting this compound complexes have been investigated for their potential in catalysis, as precursors for manganese oxide nanomaterials, and for their biological activities. Understanding the thermal stability of these complexes is crucial for their synthesis, purification, storage, and application, especially in processes that involve elevated temperatures.

Thermal Decomposition of Manganese(II) Bis(8-Quinolinolate) Dihydrate

The thermal decomposition of manganese(II) bis(8-quinolinolate) dihydrate, with the chemical formula Mn(C₉H₆NO)₂·2H₂O, typically proceeds in a multi-step process when analyzed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The decomposition pathway involves an initial dehydration step, followed by the degradation of the anhydrous complex.

Quantitative Thermal Analysis Data

While specific, detailed quantitative TGA/DTA data for manganese(II) bis(8-quinolinolate) dihydrate is not extensively documented in publicly available literature, the general behavior can be inferred from studies on analogous transition metal oxyquinolate complexes and manganese complexes with similar organic ligands. The following table summarizes the expected thermal decomposition profile based on available data for related compounds.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Theoretical) | Description of Process |

| 1. Dehydration | 125 - 180 | ~9.5 | 9.43 | Loss of two molecules of coordinated water to form the anhydrous complex, Mn(C₉H₆NO)₂. |

| 2. Ligand Decomposition | 210 - 900 | ~71.65 | - | Stepwise and complex degradation of the 8-hydroxyquinoline ligands. |

| Final Residue | > 900 | ~18.85 | 19.08 (as MnO) | Formation of a stable manganese oxide (primarily MnO, which may further oxidize depending on the atmosphere) and some residual ash. |

Note: The observed mass loss and temperature ranges are based on data from similar manganese complexes with modified 8-hydroxyquinoline ligands. The final residue percentage is reported for a related Mn(II) complex[1]. The theoretical mass loss is calculated based on the molecular weight of Mn(C₉H₆NO)₂·2H₂O.

Experimental Protocols for Thermal Analysis

The following section details a typical experimental methodology for conducting thermogravimetric analysis (TGA) and differential thermal analysis (DTA) on this compound complexes.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of the this compound complex (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on the TGA balance.

-

Atmosphere: The analysis is typically carried out under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study the pyrolysis, or in an oxidative atmosphere (e.g., air or oxygen at a similar flow rate) to study the oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate, typically 10 °C/min.

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature). The first derivative of the TGA curve (DTG curve) can also be plotted to better visualize the temperatures of maximum mass loss rate.

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between the sample and an inert reference as a function of temperature.

Instrumentation: A DTA apparatus, often combined with a TGA instrument (simultaneous TGA-DTA).

Procedure:

-

Sample and Reference Preparation: The sample crucible is prepared as in the TGA protocol. An identical empty crucible, or one containing an inert reference material (e.g., alumina), is used as the reference.

-

Instrument Setup: Both the sample and reference crucibles are placed in the DTA furnace.

-

Atmosphere and Heating Program: The experimental conditions (atmosphere and heating program) are typically the same as for the TGA measurement.

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is recorded as a function of the furnace temperature. The DTA curve shows endothermic peaks (e.g., for dehydration and melting) and exothermic peaks (e.g., for oxidative decomposition).

Visualizing Thermal Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the thermal analysis and a proposed decomposition pathway for manganese(II) bis(8-quinolinolate) dihydrate.

Discussion of Thermal Decomposition Mechanism

The thermal decomposition of manganese(II) bis(8-quinolinolate) dihydrate is initiated by the endothermic removal of two molecules of coordinated water. This dehydration step typically occurs in the temperature range of 125-180 °C, resulting in the formation of the anhydrous complex.

Following dehydration, the anhydrous manganese(II) bis(8-quinolinolate) begins to decompose at higher temperatures, generally starting around 210 °C. This stage is characterized by the breakdown of the organic 8-hydroxyquinoline ligands. The decomposition of the ligand is a complex process that likely involves multiple overlapping steps, including the cleavage of C-C, C-N, and C-O bonds within the quinoline ring structure. This process is often observed as a significant and continuous mass loss over a broad temperature range, extending up to 900 °C. The gaseous products evolved during this stage are expected to include carbon dioxide, water, and nitrogen oxides, depending on the atmosphere.

The final solid residue, obtained at temperatures above 900 °C, is typically a manganese oxide. In an inert atmosphere, the final product is likely to be manganese(II) oxide (MnO). If the decomposition is carried out in an oxidizing atmosphere such as air, further oxidation of the initial manganese oxide product may occur, potentially leading to the formation of higher manganese oxides like Mn₃O₄ or Mn₂O₃. The observed residual mass of approximately 18.85% for a similar manganese complex aligns well with the theoretical mass percentage of MnO (19.08%) in the parent dihydrate complex, supporting the formation of manganese(II) oxide as the primary solid product[1].

Conclusion

References

Bis(8-hydroxyquinoline)manganese: A Technical Guide for Researchers

CAS Number: 14495-13-7

This technical guide provides an in-depth overview of bis(8-hydroxyquinoline)manganese, a coordination complex of interest to researchers, scientists, and drug development professionals. This document outlines the compound's synthesis, key characterization data, and potential, though not yet fully elucidated, relevance in drug development.

Physicochemical Data

The following tables summarize key quantitative data for bis(8-hydroxyquinoline)manganese, focusing on its structural and magnetic properties.

| Parameter | Value |

| Molecular Formula | C₁₈H₁₂MnN₂O₂ |

| Molecular Weight | 343.25 g/mol |

| CAS Number | 14495-13-7 |

| Appearance | Crystalline solid |

Table 1: General Properties of Bis(8-hydroxyquinoline)manganese

| Parameter | Value (for monoclinic cell)[1] |

| a | 10.930 Å |

| b | 4.885 Å |

| c | 15.184 Å |

| α | 90.000° |

| β | 121.210° |

| γ | 90.000° |

Table 2: Crystallographic Data [1]

| Property | Value |

| Magnetic Moment (calculated) | 5 µB[1][2] |

| Magnetization (powders) | 0.18 emu/g at 14,000 Oe (room temp)[1] |

| Magnetic Behavior | Paramagnetic at room temperature[1][2] |

Table 3: Magnetic Properties

Experimental Protocols

Detailed experimental protocols for the synthesis of bis(8-hydroxyquinoline)manganese are not extensively reported in publicly available literature. However, based on existing studies, two primary methods have been described: liquid-phase synthesis and physical vapor deposition.

Liquid-Phase Synthesis

This method involves the reaction of a manganese salt with 8-hydroxyquinoline in a suitable solvent.

Objective: To synthesize bis(8-hydroxyquinoline)manganese powder.

Materials:

-

Manganese(II) salt (e.g., manganese(II) chloride or manganese(II) acetate)

-

8-hydroxyquinoline

-

An appropriate solvent (e.g., ethanol, water, or a mixture)

-

A base (optional, to deprotonate the hydroxyl group of 8-hydroxyquinoline)

Procedure (General Outline):

-

Dissolve 8-hydroxyquinoline in the chosen solvent. Gentle heating may be required.

-

In a separate vessel, dissolve the manganese(II) salt in the same solvent.

-

Slowly add the manganese salt solution to the 8-hydroxyquinoline solution with constant stirring.

-

If a base is used, it can be added to the 8-hydroxyquinoline solution prior to the addition of the manganese salt.

-

A precipitate of bis(8-hydroxyquinoline)manganese should form.

-

The reaction mixture is stirred for a specified period, potentially with heating, to ensure complete reaction.

-

The precipitate is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried under vacuum.

Note: Specific concentrations, reaction times, and temperatures are not consistently reported and would require optimization.

Physical Vapor Deposition (PVD)

This method is employed to produce crystalline nanorods of bis(8-hydroxyquinoline)manganese.[1]

Objective: To prepare crystalline bis(8-hydroxyquinoline)manganese nanorods.

Apparatus:

-

Dual-zone tube furnace

-

Quartz tube

-

Source of high-purity argon gas

-

Schlenk line or similar vacuum/inert gas manifold

Procedure (Based on published work): [1]

-

Place a specific amount of bis(8-hydroxyquinoline)manganese powder (synthesized via liquid-phase method) in a quartz boat in the high-temperature zone of the tube furnace.

-

Position a substrate (e.g., silicon wafer) in the lower-temperature deposition zone.

-

Evacuate the quartz tube and backfill with high-purity argon. Maintain a constant flow of argon throughout the process.

-

Heat the high-temperature zone to a sublimation temperature (e.g., 250-350°C) to vaporize the source material.

-

Heat the deposition zone to a lower temperature (e.g., 150-250°C) to allow for the controlled condensation and growth of crystalline nanorods on the substrate.

-

After a set deposition time, cool the furnace to room temperature under argon flow.

-

Carefully remove the substrate with the deposited nanorods.

Characterization Methods

The synthesized bis(8-hydroxyquinoline)manganese can be characterized using a variety of analytical techniques to confirm its identity, purity, and properties.

| Technique | Purpose |

| Scanning Electron Microscopy (SEM) | To analyze the morphology and size of the synthesized material (e.g., nanorods). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups and confirm the coordination of the 8-hydroxyquinoline ligand to the manganese ion. |

| UV-Visible Spectroscopy (UV-Vis) | To study the electronic properties of the complex. |

| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity of the material.[1] |

| Alternating Gradient Magnetometer (AGM) | To measure the magnetic properties, such as magnetization, at room temperature.[1] |

Table 4: Common Characterization Techniques

Potential Applications in Drug Development

The therapeutic potential of bis(8-hydroxyquinoline)manganese has not been extensively studied. However, the broader class of 8-hydroxyquinoline derivatives has garnered significant interest in drug development due to their metal-chelating properties and diverse biological activities, including anticancer and neuroprotective effects.

Anticancer Potential

While direct studies on bis(8-hydroxyquinoline)manganese are limited, other manganese complexes and 8-hydroxyquinoline derivatives have shown promise in cancer therapy. The proposed mechanisms often involve the modulation of cellular pathways related to oxidative stress and apoptosis. For instance, some manganese complexes have been shown to induce DNA damage and activate the cGAS-STING pathway, which can stimulate an anti-tumor immune response.

Neuroprotective Potential

The role of manganese in neurobiology is complex. While manganese neurotoxicity is a known concern, the chelation of excess metal ions is a strategy explored for neuroprotective therapies. It is hypothesized that 8-hydroxyquinoline and its derivatives may exert neuroprotective effects by modulating metal-ion homeostasis and related signaling pathways. However, the specific effects of bis(8-hydroxyquinoline)manganese in this context remain to be elucidated.

Visualizations

Experimental Workflow

Caption: Conceptual workflow for the synthesis and characterization of bis(8-hydroxyquinoline)manganese.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical signaling pathways potentially modulated by bis(8-hydroxyquinoline)manganese.

References

molecular weight of manganese oxyquinolate

An In-depth Guide to the Molecular Weight of Manganese Oxyquinolate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular weight of this compound, a coordination complex of significant interest. The information is presented to support research and development activities where precise chemical characterization is essential.

This compound, also known by systematic names such as bis(8-quinolinolato)manganese(II), is a chelate complex.[1] In this complex, a central manganese (Mn) ion is coordinated by two oxyquinolate ligands. The oxyquinolate ligand is the conjugate base of 8-hydroxyquinoline.

The established chemical formula for the most common form of this compound, manganese(II) bis(8-quinolinolate), is C₁₈H₁₂MnN₂O₂ .[2]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the chemical formula C₁₈H₁₂MnN₂O₂ and the standard atomic weights of the constituent elements.

The diagram below illustrates the relationship between the elements and the final molecular weight.

Caption: Hierarchical breakdown of the molecular weight calculation.

Data Summary Table

The following table provides a detailed breakdown of the atomic contributions to the total molecular weight of this compound.

| Constituent Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Manganese | Mn | 1 | 54.938 | 54.938 |

| Carbon | C | 18 | 12.011 | 216.198 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | C₁₈H₁₂MnN₂O₂ | 35 | - | 343.244 |

Based on this summation, the molecular weight of this compound is 343.24 g/mol .[1][2]

Experimental Determination of Molecular Weight

While the molecular weight can be calculated from the chemical formula, it is experimentally verified using techniques such as mass spectrometry.

Protocol: Molecular Weight Verification via Mass Spectrometry

This protocol outlines a generalized workflow for the determination of the molecular mass of a non-volatile compound like this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Prepare a dilute solution (e.g., 1-10 µg/mL) for infusion by diluting the stock solution with an appropriate solvent system, often containing a small percentage of formic acid to promote ionization.

-

-

Instrumentation and Ionization:

-

Calibrate the mass spectrometer using a known standard calibration solution to ensure mass accuracy.

-

Set up the ESI source in positive or negative ion mode. For this compound, positive ion mode is typically suitable for observing the protonated molecule or other adducts.

-

Set key source parameters: capillary voltage, cone voltage, desolvation gas flow, and temperature. These parameters must be optimized to achieve stable ionization with minimal fragmentation.

-

-

Data Acquisition:

-

Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire mass spectra over a relevant mass-to-charge (m/z) range. For this compound (MW ~343.24), a scan range of m/z 100-500 would be appropriate.

-

-

Data Analysis:

-

Analyze the resulting spectrum to identify the peak corresponding to the molecular ion. This may appear as the protonated molecule [M+H]⁺ (m/z ~344.25) or as adducts with other ions present in the solvent (e.g., [M+Na]⁺).

-

The observed m/z value is used to confirm the molecular weight of the parent compound. The high-resolution mass measurement can further be used to confirm the elemental composition.

-

The diagram below outlines this experimental workflow.

Caption: Workflow for molecular weight determination via ESI-MS.

References

The Coordination Chemistry of Manganese with 8-Hydroxyquinoline: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Structure, and Biomedical Applications

The coordination chemistry of manganese with the versatile bidentate ligand 8-hydroxyquinoline (and its derivatives) has garnered significant scientific interest. The resulting complexes exhibit a diverse range of structural geometries and possess promising applications in fields such as medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and biological activities of manganese-8-hydroxyquinoline complexes, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Manganese-8-Hydroxyquinoline Complexes

Manganese complexes with 8-hydroxyquinoline are typically synthesized through straightforward precipitation or reflux reactions. The stoichiometry of the resulting complex, commonly bis(8-hydroxyquinolinato)manganese(II) [Mn(q)₂] or tris(8-hydroxyquinolinato)manganese(III) [Mn(q)₃], is influenced by the oxidation state of the manganese precursor and the reaction conditions.

A general workflow for the synthesis is outlined below:

Caption: General experimental workflow for the synthesis of manganese-8-hydroxyquinoline complexes.

Experimental Protocols

Protocol 1: Synthesis of Bis(8-hydroxyquinolinato)manganese(II) [Mn(q)₂]

This protocol is based on a liquid-phase synthesis approach.

Materials:

-

Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)

-

8-Hydroxyquinoline (C₉H₇NO)

-

Methanol

-

Deionized water

-

Aqueous ammonia

Procedure:

-

Prepare a solution of 8-hydroxyquinoline by dissolving the required molar equivalent in methanol with vigorous stirring.

-

In a separate vessel, prepare a solution of manganese(II) acetate by dissolving a stoichiometric amount in deionized water.

-

Slowly add the manganese acetate solution to the 8-hydroxyquinoline solution while maintaining vigorous stirring.

-

Adjust the pH of the mixture to approximately 8-9 by the dropwise addition of aqueous ammonia. This will induce the precipitation of the complex.

-

Continue stirring the suspension for a predetermined period (e.g., 1-2 hours) to ensure complete reaction.

-

Isolate the precipitate by centrifugation or vacuum filtration.

-

Wash the collected solid with deionized water and then with a small amount of methanol to remove unreacted precursors and impurities.

-

Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80 °C).

Protocol 2: Spectrophotometric Determination of Stoichiometry (Job's Method)

This method is used to determine the metal-to-ligand ratio in the complex.

Materials:

-

Stock solution of a manganese(II) salt of known concentration.

-

Stock solution of 8-hydroxyquinoline of the same concentration in a suitable solvent (e.g., ethanol).

-

Ethanol (or another suitable solvent).

Procedure:

-

Prepare a series of solutions with a constant total volume but varying mole fractions of the manganese salt and 8-hydroxyquinoline. For example, prepare solutions where the mole fraction of the ligand ranges from 0.1 to 0.9.

-

Allow the solutions to equilibrate for a sufficient amount of time.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

-

Plot the absorbance versus the mole fraction of the ligand.

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:2 complex, the maximum will be at a mole fraction of approximately 0.67.

Structural Characterization and Physicochemical Properties

The coordination of 8-hydroxyquinoline to manganese typically occurs through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group, forming a stable five-membered chelate ring. The resulting complexes can adopt various geometries, with octahedral and distorted tetrahedral or square planar being common for Mn(II) and octahedral for Mn(III).

Quantitative Structural and Physicochemical Data

| Parameter | Complex | Value | Method | Reference |

| Bond Lengths | ||||

| Mn-O | Bis(8-hydroxyquinolinato)manganese(II) | ~1.886 Å | DFT Calculation | [1] |

| Mn-N | Bis(8-hydroxyquinolinato)manganese(II) | ~1.977 Å | DFT Calculation | [1] |

| Magnetic Moment | ||||

| Bis(8-hydroxyquinolinato)manganese(II) | 5 µB | DFT Calculation | [1] | |

| Stability Constants | ||||

| log K₁ | Mn(II) with 8-hydroxyquinoline in 50% dioxane-water | 7.9 | Potentiometric Titration | |

| log K₂ | Mn(II) with 8-hydroxyquinoline in 50% dioxane-water | 6.8 | Potentiometric Titration |

Note: The stability constants can vary significantly with the solvent system and ionic strength.

Biological Activities and Mechanisms of Action

Manganese-8-hydroxyquinoline complexes have demonstrated significant potential as therapeutic agents, exhibiting both antimicrobial and anticancer properties. The biological activity is often attributed to the chelation of the manganese ion by 8-hydroxyquinoline, which can facilitate the transport of the metal ion into cells and disrupt essential cellular processes.

Anticancer Activity

The anticancer effects of these complexes are believed to arise from their ability to induce oxidative stress, damage DNA, and trigger apoptotic pathways in cancer cells.

Caption: Proposed anticancer mechanism of action for manganese-8-hydroxyquinoline complexes.

Antimicrobial Activity

The antimicrobial mechanism is thought to involve the inhibition of essential microbial enzymes through the chelation of metal ions necessary for their function. The complex can also disrupt the microbial cell membrane integrity.

Caption: Proposed antimicrobial mechanism of action for manganese-8-hydroxyquinoline complexes.

Quantitative Biological Activity Data

Anticancer Activity

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| Tris(8-hydroxyquinolinato)manganese(III) | MCF-7 (Breast Cancer) | 3.25 | [2] |

Antimicrobial Activity

| Complex | Microorganism | Zone of Inhibition (mm) | Reference |

| Metal complexes with 8-hydroxyquinoline | Gram-positive bacteria | 15 - 28 | [3][4] |

| Metal complexes with 8-hydroxyquinoline | Gram-negative bacteria | 15 - 28 | [3][4] |

| Metal complexes with 8-hydroxyquinoline | C. albicans | 15 - 28 | [3][4] |

Conclusion

The coordination chemistry of manganese with 8-hydroxyquinoline presents a rich area for further research and development. The straightforward synthesis, diverse structural possibilities, and significant biological activities of these complexes make them attractive candidates for the design of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to explore the potential of these fascinating compounds. Further investigation into structure-activity relationships and detailed mechanistic studies will be crucial in translating their therapeutic potential into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Liquid-Phase Synthesis of Bis(8-hydroxyquinoline) Manganese

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the liquid-phase synthesis of bis(8-hydroxyquinoline) manganese, a coordination complex with significant potential in photocatalysis and as a precursor for materials with interesting magnetic and electronic properties. Included are comprehensive experimental procedures, characterization data, and application notes for its use in the photocatalytic degradation of organic dyes. This guide is intended for researchers in materials science, chemistry, and drug development.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the synthesis and purification of bis(8-hydroxyquinoline) manganese.

Materials and Equipment

-

Reagents:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

8-Hydroxyquinoline (C₉H₇NO)

-

Ethanol (96% or absolute)

-

Deionized water

-

Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) for pH adjustment

-

Methylene blue

-

-

Equipment:

-

Magnetic stirrer with heating plate

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

pH meter or pH strips

-

Drying oven

-

Standard laboratory glassware (graduated cylinders, pipettes, etc.)

-

UV-Vis spectrophotometer

-

FTIR spectrometer

-

Synthesis of Bis(8-hydroxyquinoline) Manganese

This protocol is adapted from general methods for the synthesis of metal 8-hydroxyquinolate complexes.

-

Preparation of Precursor Solutions:

-

Prepare a 0.1 M solution of manganese(II) chloride by dissolving the appropriate amount of MnCl₂·4H₂O in a chosen solvent (e.g., a mixture of ethanol and deionized water, 80:20 v/v).

-

Prepare a 0.2 M solution of 8-hydroxyquinoline by dissolving the required amount in the same solvent system. A 2:1 molar ratio of ligand to metal is required.

-

-

Reaction Procedure:

-

In a beaker, combine the manganese(II) chloride solution and the 8-hydroxyquinoline solution.

-

Place the beaker on a magnetic stirrer and stir the mixture at room temperature.

-

Slowly add a dilute solution of NaOH or NH₄OH dropwise to the stirring mixture to raise the pH. A precipitate of bis(8-hydroxyquinoline) manganese will begin to form. The optimal pH for the precipitation of many metal quinolates is in the range of 5.5 to 7.5. Monitor the pH using a pH meter or pH strips.

-

Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid several times with deionized water to remove any unreacted salts and other water-soluble impurities.

-

Subsequently, wash the precipitate with a small amount of cold ethanol to remove unreacted 8-hydroxyquinoline.

-

Dry the purified yellow-brown powder in a drying oven at 60-80°C for several hours until a constant weight is achieved.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of bis(8-hydroxyquinoline) manganese.

Characterization Data

The synthesized bis(8-hydroxyquinoline) manganese can be characterized using various spectroscopic techniques. Below is a summary of expected data based on available literature.

FTIR Spectroscopy Data

The formation of the complex can be confirmed by the shifts in the vibrational frequencies of the 8-hydroxyquinoline ligand upon coordination to the manganese ion.

| Functional Group | 8-Hydroxyquinoline (cm⁻¹) | Bis(8-hydroxyquinoline) manganese (cm⁻¹) |

| O-H Stretch (phenolic) | ~3400 (broad) | Absent |

| C=N Stretch (pyridine) | ~1580 | Shifted to lower frequency (~1570) |

| C-O Stretch (phenolic) | ~1280 | Shifted to higher frequency (~1320) |

| Mn-N Vibration | - | ~500-600 |

| Mn-O Vibration | - | ~400-500 |

UV-Vis Spectroscopy Data

The UV-Vis absorption spectrum of bis(8-hydroxyquinoline) manganese in a suitable solvent (e.g., chloroform or DMF) shows characteristic absorption bands.

| Wavelength (λmax) | Assignment |

| ~260 nm | π → π* transition of the quinoline ring |

| ~380 nm | Metal-to-Ligand Charge Transfer (MLCT) |

Application Notes

Photocatalytic Degradation of Organic Dyes

Bis(8-hydroxyquinoline) manganese has shown potential as a photocatalyst for the degradation of organic pollutants in wastewater.[1]

Protocol for Methylene Blue Degradation:

-

Preparation: Prepare a stock solution of methylene blue (e.g., 20 mg/L) in deionized water.

-

Reaction Setup: In a beaker, add a specific amount of synthesized bis(8-hydroxyquinoline) manganese powder (e.g., 40 mg) to a defined volume of the methylene blue solution (e.g., 100 mL).[1]

-

Equilibration: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

-

Photocatalysis: Expose the suspension to a light source (e.g., a xenon lamp or natural sunlight) while continuously stirring.

-

Monitoring: At regular intervals, withdraw aliquots of the suspension, centrifuge or filter to remove the catalyst particles, and measure the absorbance of the supernatant at the maximum absorption wavelength of methylene blue (~664 nm) using a UV-Vis spectrophotometer.

-

Analysis: The degradation efficiency (D) can be calculated using the formula: D (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t. The reaction kinetics can be modeled, often following a pseudo-first-order model.[1]

Photocatalytic Degradation Efficiency:

| Catalyst Dosage | Methylene Blue Concentration | Degradation Time | Degradation Efficiency (%) |

| 40 mg | 20 mg/L | 210 min | 98.23 |

Data from a study on the photocatalytic performance of Mnq2.[1]

Proposed Photocatalytic Mechanism

Caption: Proposed mechanism for the photocatalytic degradation of methylene blue using bis(8-hydroxyquinoline) manganese.

Potential Applications in Drug Development

8-Hydroxyquinoline and its derivatives are well-known for their wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. These activities are often attributed to their ability to chelate metal ions that are essential for various cellular processes.

-

Antimicrobial Activity: The manganese complex could be investigated for its efficacy against various bacterial and fungal strains. The chelation of manganese may enhance the lipophilicity of the 8-hydroxyquinoline ligand, facilitating its transport across microbial cell membranes.

-

Anticancer Research: Metal complexes of 8-hydroxyquinoline derivatives have been explored as potential anticancer agents. Their mechanism of action can involve the generation of reactive oxygen species (ROS), inhibition of enzymes like topoisomerase, and induction of apoptosis. The redox properties of manganese could play a crucial role in these processes.

-

Neuroprotective Agents: Given that dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases, manganese-8-hydroxyquinoline complexes could be studied for their potential to modulate metal ion concentrations in the brain.